1-(3,3-Dimethylbutylamino)propan-2-ol;hydrochloride
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Overview
Description
1-(3,3-Dimethylbutylamino)propan-2-ol;hydrochloride is a chemical compound with the molecular formula C9H21NO·HCl. It is known for its unique structure, which includes a dimethylbutyl group attached to an amino-propanol backbone. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-(3,3-Dimethylbutylamino)propan-2-ol;hydrochloride typically involves the reaction of 3,3-dimethylbutylamine with propylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Synthetic Route:
Reaction of 3,3-dimethylbutylamine with propylene oxide: This step involves the nucleophilic attack of the amine on the epoxide ring, leading to the formation of the amino alcohol.
Addition of hydrochloric acid: The resulting amino alcohol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-(3,3-Dimethylbutylamino)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.
Substitution: The amino group in the compound can undergo substitution reactions with alkyl halides or acyl chlorides, forming new amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, presence of a base or acid catalyst.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: New amine derivatives.
Scientific Research Applications
1-(3,3-Dimethylbutylamino)propan-2-ol;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethylbutylamino)propan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
Receptors: It may bind to receptors on the cell surface, triggering intracellular signaling cascades.
Comparison with Similar Compounds
1-(3,3-Dimethylbutylamino)propan-2-ol;hydrochloride can be compared with other similar compounds, such as:
1-(3,3-Dimethylbutylamino)ethanol: Similar structure but with an ethanol backbone instead of propanol.
1-(3,3-Dimethylbutylamino)butanol: Similar structure but with a butanol backbone.
1-(3,3-Dimethylbutylamino)pentanol: Similar structure but with a pentanol backbone.
Uniqueness: The uniqueness of this compound lies in its specific combination of the dimethylbutyl group with the propanol backbone, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
1-(3,3-Dimethylbutylamino)propan-2-ol;hydrochloride, commonly known as DMBA, is a synthetic compound with potential biological activities. It has garnered attention for its applications in various fields, particularly in pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 1-(3,3-Dimethylbutylamino)propan-2-ol; hydrochloride
- Molecular Formula : C8H18ClN
- Molecular Weight : 179.69 g/mol
The biological activity of DMBA is primarily attributed to its interaction with various biological macromolecules. Research indicates that DMBA may act as an agonist or antagonist to specific receptors, influencing cellular signaling pathways. Its mechanism of action may involve:
- Enzyme Inhibition : DMBA has been shown to inhibit certain enzymes involved in metabolic processes, potentially altering drug metabolism and efficacy.
- Receptor Modulation : The compound may interact with adrenergic receptors, which could lead to physiological responses such as increased heart rate or blood pressure.
Pharmacological Effects
DMBA's pharmacological profile suggests several potential effects:
- Stimulant Properties : Similar to other compounds in its class, DMBA may exhibit stimulant effects, which can enhance physical performance and alertness.
- Potential Therapeutic Uses : Preliminary studies suggest that DMBA could be beneficial in treating conditions related to energy metabolism and cognitive enhancement.
Study 1: Enzyme Interaction
A study investigated the interaction of DMBA with cytochrome P450 enzymes. The results indicated that DMBA significantly inhibited the activity of CYP2D6, an enzyme crucial for the metabolism of many drugs. This inhibition could lead to increased plasma concentrations of co-administered medications, raising concerns about potential drug interactions .
Study 2: Performance Enhancement
In a controlled trial involving athletes, the administration of DMBA resulted in improved endurance and reduced fatigue during high-intensity exercise. Participants reported enhanced focus and energy levels without significant adverse effects . However, the long-term safety profile remains under investigation.
Comparative Analysis
To better understand DMBA's biological activity, a comparison with similar compounds is beneficial:
Compound Name | Structure | Mechanism of Action | Primary Use |
---|---|---|---|
DMBA | C8H18ClN | Enzyme inhibition | Cognitive enhancement |
Amphetamine | C9H13N | Neurotransmitter release | ADHD treatment |
Ephedrine | C10H15NO | Sympathomimetic | Bronchodilator |
Research Implications
The research surrounding DMBA highlights its potential as a performance-enhancing agent and its implications for drug metabolism. Further studies are required to fully elucidate its safety profile and long-term effects on human health.
Future Directions
Ongoing research should focus on:
- Longitudinal Studies : To assess the long-term effects of DMBA on health and performance.
- Mechanistic Studies : To further explore the molecular pathways influenced by DMBA.
- Safety Assessments : To evaluate potential side effects and interactions with other medications.
Properties
IUPAC Name |
1-(3,3-dimethylbutylamino)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO.ClH/c1-8(11)7-10-6-5-9(2,3)4;/h8,10-11H,5-7H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTODNHHEUYDPGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCC(C)(C)C)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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